REACTION_SMILES
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[CH3:13][OH:14].[CH3:15][O-:16].[CH3:1][c:2]1[c:3]([OH:12])[c:4]([C:8]([CH3:9])([CH3:10])[CH3:11])[cH:5][cH:6][cH:7]1.[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[Na+:17].[OH:18][CH2:19][CH:20]=[CH2:21]>>[CH3:1][c:2]1[c:3]([OH:12])[c:4]([C:8]([CH3:9])([CH3:10])[CH3:11])[cH:5][c:6]([CH2:21][CH2:20][CH2:19][OH:18])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C(C)(C)C)c1O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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Cc1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C=CCO
|
Name
|
|
Type
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product
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Smiles
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Cc1cc(CCCO)cc(C(C)(C)C)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |